Raf265 derivative
Description
Properties
Molecular Formula |
C23H14F6N6O |
|---|---|
Molecular Weight |
504.39 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Raf265 Derivative
Chemical Synthesis Pathways for Raf265 Derivative and Analogues
The synthesis of the this compound and its analogues is a multi-step process that has been refined to improve yield, purity, and stereoselectivity.
The core of the this compound is an imidazo-benzimidazole structure. rsc.org A retrosynthetic analysis of this scaffold reveals key disconnections, identifying commercially available or readily synthesizable precursors. The benzimidazole (B57391) portion is often derived from a substituted o-phenylenediamine, which undergoes cyclization with a suitable reagent to form the imidazole (B134444) ring. rsc.orgmdpi.com This approach allows for the introduction of various substituents on the benzene (B151609) ring, which is crucial for modulating the compound's biological activity and pharmacokinetic properties. rsc.org
Researchers have developed several novel synthetic routes to access Raf265 and its derivatives. One prominent method involves the construction of the central phenyl-pyridyl ether via a nucleophilic aromatic substitution (SNAr) reaction. nih.gov For instance, the synthesis of a key imidazole analogue of Raf265 begins with the SNAr reaction of a chloropyridine with 3-nitro-4-aminophenol. nih.gov Subsequent steps include methylation, reduction of a t-butyl ester, oxidation to an aldehyde, and finally, a Debus–Radziszewski cyclization to form the imidazole ring. nih.gov Alternative strategies have also been explored, such as those involving rearrangements of quinoxalinones to form the benzimidazole core. rsc.org These novel routes often aim to improve efficiency and allow for greater diversity in the synthesized analogues. cetya-therapeutics.comwgtn.ac.nz
While the specific this compound in focus may or may not possess a chiral center, the principles of stereoselective synthesis are critical in the broader context of kinase inhibitor development. chemistrydocs.commasterorganicchemistry.com Many kinase inhibitors are chiral, and their enantiomers often exhibit significantly different biological activities. The optimization of stereoselective synthesis aims to produce a single, desired enantiomer in high yield, a process known as asymmetric synthesis. chemistrydocs.com This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by resolving a racemic mixture. chemistrydocs.commdpi.com For example, in the synthesis of related compounds, stereocontrolled aldol (B89426) reactions using Zimmerman-Traxler transition state models have been employed to create specific stereocenters. anu.edu.au The enantiomeric excess (e.e.), a measure of the purity of the desired enantiomer, is a key metric in evaluating the success of a stereoselective synthesis. chemistrydocs.com
Development of Novel Synthetic Routes to this compound
Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. mdpi.com For the this compound, numerous analogs have been designed and synthesized to probe these relationships.
By systematically modifying different parts of the molecule, researchers can identify key structural features required for potent and selective inhibition of the target kinase. For example, modifications to the anilide ring of Raf265 have shown that branched alkyl substituents at the 3- and 4-positions can confer potency. nih.gov Further studies revealed that introducing a fluorine atom at the 2-position of meta-substituted analogues could further enhance cellular potency. nih.gov Additionally, para- and meta-CF3 analogues were found to provide a similar level of potency as alkyl analogues but with greater metabolic stability. nih.gov
The general structure of many BRAF kinase inhibitors, including Raf265, consists of a hydrogen-bond donor (like an imidazole, pyridine (B92270), or pyrazole) and a substituted aromatic group that interacts with a hydrophobic pocket in the kinase. rsc.org SAR studies on related pyrazole (B372694) derivatives indicated that compounds with electron-donating substituents on the A-ring exhibited more potent activity than those with electron-withdrawing groups. rsc.org
The following table summarizes some of the SAR findings for Raf265 and its analogues:
| Compound/Analog Series | Modification | Key SAR Finding | Reference |
|---|---|---|---|
| Raf265 Anilide Ring Analogues | 3- and 4-position branched alkyl substituents | Conferred potency. | nih.gov |
| Raf265 Anilide Ring Analogues | Fluorine at the 2-position of meta-substituted analogues | Further boosted cellular potency. | nih.gov |
| Raf265 Anilide Ring Analogues | para- and meta-CF3 substitution | Provided similar potency to alkyl analogues with greater metabolic stability. | nih.gov |
| (1, 3-diphenyl-1H-pyrazol-4-yl) methyl benzoate (B1203000) derivatives | Electron-donating substituents on the A-ring | Showed more potent activities than those with electron-withdrawing substituents. | rsc.org |
Chemical Derivatization Strategies for Targeted Property Modulation
Chemical derivatization involves modifying a lead compound to improve its properties, such as potency, selectivity, solubility, and metabolic stability. For the this compound, various derivatization strategies have been employed.
One approach is the inversion of amide connectivity. In the development of Raf265, a simple and effective inversion of the amide linkage led to a marked increase in cellular potency. nih.gov Another strategy is isosteric replacement, where a functional group is replaced by another group with similar physical and chemical properties. For example, cyclization of a forward amide in a Raf265 precursor led to an imidazole analogue that demonstrated a similar in vitro potency profile and served as a starting point for further optimization. nih.gov
Purification and Characterization Methodologies for this compound Compounds
After synthesis, the this compound and its analogues must be purified and thoroughly characterized to ensure their identity and purity. Common purification techniques include column chromatography and crystallization. scielo.br
Characterization is typically performed using a combination of analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of the synthesized compounds. nih.gov
Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound, confirming its identity. nih.gov
Elemental Analysis: This method determines the elemental composition of the compound, providing further evidence of its structure. nih.gov
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule. nih.govnih.gov
The purity of the final compounds is often assessed by High-Performance Liquid Chromatography (HPLC).
Molecular Mechanisms of Action of Raf265 Derivative
Identification and Validation of Primary Molecular Targets of Raf265 Derivative
The therapeutic potential of the this compound stems from its ability to bind to and inhibit the activity of multiple protein kinases involved in cancer progression. invivochem.comnih.gov
Kinase Panel Profiling of this compound against Serine/Threonine and Tyrosine Kinases
The this compound has been characterized as a multi-kinase inhibitor, demonstrating potent activity against several key enzymes in cancer-related signaling pathways. invivochem.comnih.gov In vitro kinase assays have shown that it inhibits a range of serine/threonine and tyrosine kinases with varying degrees of potency. nih.gov The primary targets include isoforms of the RAF kinase family and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). selleckchem.comguidetopharmacology.org
The compound is a potent inhibitor of wild-type B-Raf, the oncogenic B-Raf V600E mutant, and C-Raf, with IC50 values (the concentration of an inhibitor where the response is reduced by half) in the low nanomolar range. nih.govselleckchem.com Specifically, it has demonstrated IC50 values of 3-60 nM for these Raf kinases. selleckchem.comlabcompare.com Its inhibitory action extends to VEGFR2, where it effectively blocks phosphorylation with an EC50 of 30 nM in cellular assays. selleckchem.comlabcompare.com
Beyond these primary targets, the this compound also exhibits inhibitory activity against a panel of other tyrosine kinases that play roles in tumor growth and angiogenesis. These include the Platelet-Derived Growth Factor Receptor (PDGFR), Colony-Stimulating Factor 1 Receptor (CSF1R), RET proto-oncogene, c-KIT, and SRC. invivochem.comnih.gov The IC50 values for these kinases are generally in the range of less than 20 to over 100 nmol/L. nih.gov Additionally, activity against kinases such as STE20 and TAOK2 has been noted. invivochem.comresearchgate.net A mass spectrometry-based screening approach identified the this compound as an inhibitor of TAOK2. researchgate.net
Interactive Data Table: Kinase Inhibition Profile of this compound
| Target Kinase | IC50/EC50 (nM) | Kinase Type | Reference |
|---|---|---|---|
| B-Raf (mutant V600E) | 3 - 60 | Serine/Threonine | nih.govselleckchem.com |
| B-Raf (wild-type) | 3 - 60 | Serine/Threonine | nih.govselleckchem.com |
| C-Raf | 3 - 60 | Serine/Threonine | nih.govselleckchem.com |
| VEGFR2 | 30 (EC50) | Tyrosine | selleckchem.comlabcompare.com |
| PDGFR | < 20 to > 100 | Tyrosine | invivochem.comnih.gov |
| CSF1R | < 20 to > 100 | Tyrosine | nih.gov |
| RET | < 20 to > 100 | Tyrosine | invivochem.comnih.gov |
| c-KIT | < 20 to > 100 | Tyrosine | invivochem.comnih.gov |
| SRC | < 20 to > 100 | Tyrosine | invivochem.comnih.gov |
| STE20 | < 20 to > 100 | Serine/Threonine | nih.gov |
| TAOK2 | - | Serine/Threonine | researchgate.net |
Specificity and Selectivity Profiling of this compound Kinase Inhibition
The this compound demonstrates a degree of selectivity in its kinase inhibition profile. While it is a multi-kinase inhibitor, its most potent activity is observed against the Raf family of kinases, particularly the B-Raf V600E mutant, and VEGFR2. guidetopharmacology.orgaacrjournals.org This dual activity is a key feature of the compound, targeting both tumor cell proliferation via the RAF pathway and angiogenesis via the VEGFR pathway. aacrjournals.org
Structural Elucidation of this compound-Target Protein Interactions
The interaction between the this compound and its target proteins has been investigated through co-crystallography and computational docking studies. nih.govresearchgate.net The crystal structure of the this compound bound to the truncated wild-type B-Raf kinase domain has been resolved at 3.2 Å resolution. nih.gov This structural analysis reveals that the inhibitor binds in a "Type II" inactive conformation, where the DFG motif of the kinase adopts an "out" conformation. nih.gov
Key interactions include hydrogen bonds between the inhibitor and conserved residues in the kinase domain, such as Glu501 and Asp594. nih.gov The imidazole (B134444) portion of the inhibitor is situated in the hinge region of the kinase, positioned between Trp531 and Phe483. nih.gov Computational docking studies have further validated these binding modes, showing good consistency between docked postures and the reference crystal structure. researchgate.netmdpi.com These structural insights are crucial for understanding the basis of the inhibitor's potency and for guiding the design of future, more selective kinase inhibitors.
Modulation of Intracellular Signaling Cascades by this compound
By inhibiting its primary kinase targets, the this compound disrupts key intracellular signaling pathways that are often dysregulated in cancer.
Disruption of the RAS/RAF/MEK/ERK Mitogen-Activated Protein Kinase (MAPK) Pathway by this compound
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating cellular processes like proliferation, differentiation, and survival. nih.gov Dysregulation of this pathway, often through mutations in B-RAF, is a hallmark of many cancers. nih.gov
The this compound is a potent inhibitor of the RAF kinases, which are central components of this pathway. drugbank.comnih.gov By binding to and inhibiting both wild-type and mutant forms of B-Raf, as well as C-Raf, the compound effectively blocks the phosphorylation of their downstream substrates, MEK and ERK. selleckchem.comlabcompare.com This disruption of the signaling cascade leads to a reduction in cell proliferation and can induce apoptosis (programmed cell death) in cancer cells that are dependent on this pathway for survival. selleckchem.comlabcompare.com The inhibitory effect is particularly pronounced in melanoma and colorectal cancer cell lines that harbor B-Raf mutations. selleckchem.comaacrjournals.org In some cellular contexts, the inhibition of protein kinase D3 (PRKD3) has been shown to enhance the effects of the this compound, preventing the reactivation of MAPK signaling and increasing caspase activity. tocris.com
Interplay of this compound with the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another crucial signaling network that governs cell growth, survival, and metabolism. There is significant crosstalk between the MAPK and PI3K/Akt/mTOR pathways. In some instances, the inhibition of one pathway can lead to the compensatory activation of the other.
Studies have explored the interaction between the this compound and inhibitors of the PI3K/Akt/mTOR pathway. In certain cancer cell lines, such as HCT116, the addition of the this compound to an mTOR inhibitor (RAD001) resulted in a moderate decrease in the phosphorylation of Akt, S6 protein, and 4EBP1, which are key components of the PI3K/Akt/mTOR pathway. labcompare.com This suggests a potential for synergistic effects when targeting both pathways simultaneously. The deregulation of the RAS/RAF/MEK/ERK pathway has been identified as a significant factor in resistance to mTOR inhibitors, highlighting the importance of understanding the interplay between these two signaling networks. aacrjournals.org
Downstream Cellular Effectors and Transcriptional Regulation by this compound
The inhibition of the Raf/MEK/ERK pathway by the this compound leads to significant alterations in downstream cellular effectors and transcriptional regulation. A primary consequence of this inhibition is the modulation of proteins involved in cell cycle control and apoptosis (programmed cell death).
Research has shown that treatment with Raf265 can lead to a decrease in the total levels of Cyclin D1, a key protein that promotes cell cycle progression. aacrjournals.org This reduction suggests that cell-cycle arrest is a major mechanism by which Raf265 exerts its anti-tumor effects. aacrjournals.org Furthermore, in some melanoma models, Raf265 has been observed to induce apoptosis, as indicated by an increase in TUNEL staining. aacrjournals.org
The transcriptional landscape of cancer cells is also significantly altered by Raf265. Studies have revealed the downregulation of genes involved in several critical cellular processes, including cell adhesion, multidrug resistance, and apoptosis. aacrjournals.orgnih.gov This broad impact on gene expression provides insight into the comprehensive mechanism by which Raf265 inhibits tumor growth, particularly in melanomas with wild-type BRAF. aacrjournals.orgnih.gov
In certain cellular contexts, Raf265 has also been observed to affect the mTOR signaling pathway. For instance, in HCT116, HT29, and MDAMB231 cell lines, Raf265 treatment was associated with a decrease in the phosphorylation of the S6 ribosomal protein, a downstream effector of mTOR. aacrjournals.org This suggests potential cross-talk or off-target effects of Raf265 on pathways beyond the canonical Raf/MEK/ERK cascade. The combination of Raf265 with mTOR inhibitors has been shown to enhance cytotoxic effects in some cancer cell lines, potentially through the cross-inhibition of proteins like 4EBP1 and S6. aacrjournals.org
Table 1: Impact of this compound on Downstream Cellular Effectors
| Cell Line | Downstream Effector | Observed Effect | Reference |
| Melanoma Tumors | Cyclin D1 | Decreased total levels | aacrjournals.org |
| Melanoma Tumors | Apoptosis Markers (TUNEL) | Increased staining in some responders | aacrjournals.org |
| HCT116, HT29, MDAMB231 | Phosphorylated S6 Ribosomal Protein | Decreased phosphorylation | aacrjournals.org |
| HCT116 | Phosphorylated AKT, 4EBP1 | Moderately decreased phosphorylation (in combination with RAD001) | aacrjournals.org |
| MDAMB231 | Phosphorylated 4EBP1 | Decreased phosphorylation | aacrjournals.org |
Allosteric Regulation and Conformational Effects Induced by this compound
The interaction of the this compound with its target kinases, particularly RAF, involves allosteric regulation and the induction of specific conformational changes. Allosteric regulation is a process where the binding of a ligand to one site on a protein influences the binding or activity at a different site. elifesciences.orgucsf.edu
In the context of RAF kinases, which can form dimers, the binding of an inhibitor can have complex effects. Some first-generation RAF inhibitors have been shown to cause paradoxical activation of the MAPK pathway in certain contexts by promoting the dimerization of RAF proteins. researchgate.net Pan-RAF inhibitors, a category that includes Raf265, are designed to inhibit all RAF isoforms and are intended to overcome this paradoxical activation. researchgate.net
The binding of Raf265 to the BRAF kinase domain induces a specific conformation. A co-crystal structure of Raf265 bound to wild-type BRAF revealed that the inhibitor binds in a manner that involves specific hydrogen bonds with conserved residues such as Glu501 and Asp594. nih.gov This binding stabilizes a particular conformation of the kinase, preventing it from adopting the active state required for downstream signaling. The ability of an inhibitor to influence the conformational equilibrium of the kinase is a key aspect of its allosteric regulatory effect. elifesciences.org
The nuanced effects of small molecules on protein allostery are linked to the equilibria between different conformational and binding states. elifesciences.org The binding of an allosteric effector like Raf265 can redistribute these conformational ensembles, thereby modulating the protein's function. ucsf.edu
Novel or Unanticipated Molecular Targets of this compound
In vitro kinase assays have demonstrated that Raf265 can inhibit the activity of several other intracellular kinases, albeit with varying potencies. These additional targets include:
Platelet-derived growth factor receptor (PDGFR) aacrjournals.orgnih.gov
Colony-stimulating factor 1 receptor (CSF1R) aacrjournals.org
RET proto-oncogene aacrjournals.orgresearchgate.net
c-KIT aacrjournals.orgnih.gov
STE20 nih.gov
The inhibition of these additional kinases, which are involved in various aspects of cell signaling, proliferation, and survival, suggests a broader mechanism of action than initially conceived. For example, the inhibition of RET is a significant finding, as mutations in this gene are known to drive certain types of cancer. researchgate.net A mass spectrometry-based screening approach also identified TAOK2 as a potential target of Raf265. researchgate.net The fact that the clinical efficacy of Raf265 did not always correlate with the BRAF mutation status of patients' tumors further supports the idea that the drug has additional, clinically relevant targets. researchgate.net
Cellular and Subcellular Pharmacodynamics of Raf265 Derivative
Effects of Raf265 Derivative on Cell Proliferation and Viability
The this compound exhibits a pronounced inhibitory effect on the proliferation and viability of various cancer cell lines. This is primarily achieved through dose-dependent inhibition of cell growth, induction of cell cycle arrest, and triggering of apoptosis.
Dose-Dependent Inhibition of Proliferation in Preclinical Cell Lines
The this compound has been shown to inhibit the proliferation of a range of preclinical cancer cell lines in a dose-dependent manner. This inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.
In colorectal cancer cell lines, Raf265 has demonstrated significant anti-proliferative effects. For HT29 and HCT116 cells, treatment with Raf265 for 72 hours resulted in IC50 values of 2.08 µM and 1.83 µM, respectively. nih.gov Other studies have reported varying IC50 values depending on the cell line and experimental conditions. For instance, in HT29 and MDA-MB-231 (breast cancer) cells, Raf265 showed IC20 values (the concentration causing 20% inhibition) of 1 to 3 µM and IC50 values of 5 to 10 µM. selleckchem.commedchemexpress.com In A549 (lung cancer) and HCT116 cells, the IC20 was found to be 1 µM for both, but concentrations up to 10 µM did not reach the IC50 value. medchemexpress.comaacrjournals.org
The compound's efficacy extends to melanoma cell lines. In melanoma cells expressing the B-RAF V600E mutation, such as A375, Malme-3M, and WM-1799, Raf265 inhibited proliferation with IC50 values ranging from 0.04 to 0.2 µM. nih.gov Specifically, the IC50 for SK-MEL-28 was reported as 0.14 µM. selleckchem.com
It's noteworthy that the presence of other inhibitors can influence the efficacy of Raf265. For example, in the presence of 1 nmol/L of RAD001 (everolimus), the IC50 for Raf265 was 5 µmol/L in A549 cells and 10 µmol/L in HCT116 cells. aacrjournals.org
Interactive Table: IC50 Values of this compound in Preclinical Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
|---|---|---|---|
| HT29 | Colorectal Cancer | 2.08 | nih.gov |
| HCT116 | Colorectal Cancer | 1.83 | nih.gov |
| HT29 | Colorectal Cancer | 5 - 10 | selleckchem.commedchemexpress.com |
| MDA-MB-231 | Breast Cancer | 5 - 10 | selleckchem.commedchemexpress.com |
| A549 | Lung Cancer | >10 | medchemexpress.comaacrjournals.org |
| HCT116 | Colorectal Cancer | >10 | medchemexpress.comaacrjournals.org |
| A375 | Melanoma | 0.04 - 0.2 | nih.gov |
| Malme-3M | Melanoma | 0.04 - 0.2 | nih.gov |
| SK-MEL-28 | Melanoma | 0.14 | selleckchem.com |
| Colorectal Cancer Cells | Colorectal Cancer | 0.83 - 5.54 | hku.hk |
Induction of Cell Cycle Arrest by this compound
The this compound has been observed to induce cell cycle arrest, a crucial mechanism for controlling cell proliferation. selleckchem.comselleckchem.com In colorectal cancer cells, treatment with Raf265 led to a dose-dependent increase in the G1 phase population and a decrease in the S phase population, indicating a G1 phase cell cycle arrest. hku.hk This arrest is associated with the downregulation of cyclin D1, a key regulator of the G1/S transition. hku.hkaacrjournals.org Studies have shown that the level of Raf activity can determine whether cells undergo proliferation or cell cycle arrest, with higher activity often leading to arrest mediated by the induction of p21Cip1. nih.gov In some contexts, Raf265 has been implicated in G0/G1 cell cycle arrest through the activation of the JNK/p53/p21 pathway at lower concentrations. nih.gov
Mechanisms of Apoptosis Induction by this compound
The this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. selleckchem.comselleckchem.com This is a key component of its anti-cancer activity.
One of the primary mechanisms of apoptosis induction by Raf265 is the activation of caspases, a family of proteases that execute the apoptotic process. bioscientifica.com Treatment with Raf265 has been shown to increase the number of annexin (B1180172) V positive cells, an early marker of apoptosis, in a dose-dependent manner in colorectal cancer cells. hku.hk This is accompanied by the activation of caspases-3, -8, and -9, as well as the cleavage of PARP (poly(ADP-ribose) polymerase), a substrate of activated caspase-3. bioscientifica.com The combination of Raf265 with other agents, such as RAD001, can significantly enhance the activation of caspase-3 in certain cancer cell xenografts like HCT116 and MDAMB231. selleckchem.com
Furthermore, the this compound modulates the expression of anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. researchgate.net A significant decrease in the protein level of Bcl-2 has been observed in neuroendocrine tumor cells following treatment with Raf265. selleckchem.combioscientifica.comselleck.co.jp This reduction in Bcl-2 levels is believed to contribute to the sensitization of cancer cells to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis. bioscientifica.combioscientifica.com By downregulating Bcl-2, Raf265 may release pro-apoptotic proteins that are otherwise sequestered, thereby facilitating the mitochondrial pathway of apoptosis. bioscientifica.com In some melanoma tumor models, the induction of the apoptosis mediator BCL2-like 11 (BIM) has also been noted in tumors that respond to Raf265 treatment. aacrjournals.orgnih.gov
Modulation of Autophagy by this compound
The this compound has been shown to induce autophagy, a cellular self-digestion process. In three-day-old homotypic or heterotypic MDA-MB-231 cell aggregates treated with Raf265, an analysis of cell lysates revealed the conversion of LC3B, a hallmark of autophagy induction. researchgate.net While the precise role of autophagy in the context of Raf265 treatment is still being elucidated, it is known that autophagy can have dual roles in cancer, either promoting cell survival under stress or contributing to cell death. spandidos-publications.comfrontiersin.org The interplay between Raf265-induced autophagy and apoptosis is an area of ongoing research.
Impact of this compound on Cellular Migration and Invasion
The this compound has demonstrated anti-metastatic potential by inhibiting cellular migration and invasion, key processes in the spread of cancer. nih.gov In preclinical models of colorectal cancer, treatment with Raf265, particularly in combination with 5-fluorouracil (B62378) (5FU), was found to have an anti-migratory and invasive effect. nih.gov This effect was linked to the targeting of CD26+ cancer stem cells, which are implicated in metastasis. nih.gov The inhibition of migration and invasion by Raf265 derivatives has also been observed in melanoma cells. researchgate.net The ability of Raf265 to impede these processes suggests its potential to reduce the metastatic spread of tumors.
Angiogenesis Modulation by this compound through VEGFR2 Inhibition
The this compound exhibits anti-angiogenic properties by targeting the vascular endothelial growth factor receptor 2 (VEGFR2). researchgate.netcancer.gov Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. By inhibiting VEGFR2, Raf265 can disrupt this process.
In vitro studies have shown that Raf265 potently inhibits the phosphorylation of VEGFR2. selleckchem.com This inhibition translates to a reduction in the proliferation of human microvascular endothelial cells (hMVEC) stimulated by VEGF. selleckchem.com The EC50 for VEGFR2 phosphorylation inhibition in cell-free assays is reported to be 30 nM. selleckchem.com This dual inhibition of both Raf kinases and VEGFR2 makes Raf265 a compound with a multi-faceted approach to cancer therapy, targeting both the tumor cells directly and the blood supply that sustains them. researchgate.netcancer.gov
Effects of this compound on Cellular Metabolism (e.g., glucose and thymidine (B127349) metabolism)
The this compound has demonstrated significant effects on the metabolic pathways of cancer cells, particularly concerning glucose and thymidine metabolism. nih.gov Research using DNA microarray analysis on A375M human melanoma xenografts revealed that treatment with Raf265 led to a marked decrease in the expression of genes that regulate both glucose and thymidine metabolism. nih.govresearchgate.net This genetic downregulation is consistent with functional assays showing a direct impact on metabolic activity. nih.gov
In vitro studies on A375M melanoma cells, which harbor the B-RafV600E mutation, showed that Raf265 inhibits the accumulation of 2-deoxy-2-[18F]fluoro-d-glucose (FDG), a glucose analog, in a dose-dependent manner after 28 hours of treatment. nih.govresearchgate.net This inhibitory effect on glucose uptake was also observed in vivo, where FDG accumulation in tumor xenografts was reduced as early as one day after initiating Raf265 treatment, an effect that persisted for the two-week duration of the study. nih.gov Clinical studies have also reported partial metabolic responses in patients treated with Raf265, as measured by FDG-positron-emission tomography (PET). researchgate.netresearchgate.net
The inhibition of thymidine metabolism is another key effect of the this compound. nih.gov The compound was found to inhibit the accumulation of 3'-deoxy-3'-[18F]fluorothymidine (FLT), a tracer for cell proliferation that measures thymidine kinase 1 activity. nih.govresearchgate.net In A375M cells, a 1.0 μM concentration of Raf265 inhibited FLT accumulation at 24 hours. researchgate.net The modulation of glucose and pyrimidine (B1678525) metabolism pathways by Raf265 suggests the utility of FDG and FLT as potential imaging biomarkers to monitor early tumor response to the therapy. nih.gov
Further investigation into the cellular effects of combining Raf265 with other inhibitors, such as the mTOR inhibitor RAD001, in HCT116 colorectal cancer cells showed moderately decreased phosphorylation of AKT, S6 protein, and 4EBP1, key proteins in metabolic signaling pathways. selleckchem.comaacrjournals.org
Table 1: Effects of this compound on Cellular Metabolism
| Metabolic Aspect | Cell Line / Model | Key Findings | Reference(s) |
|---|---|---|---|
| Gene Expression | A375M Melanoma Xenografts | Significantly decreased expression of genes regulating glucose and thymidine metabolism. | nih.govresearchgate.net |
| Glucose Metabolism | A375M Melanoma Cells | Dose-dependent inhibition of FDG accumulation at 28 hours. | nih.govresearchgate.net |
| Glucose Metabolism | A375M Melanoma Xenografts | Inhibition of FDG accumulation starting from day 1 of treatment. | nih.govselleckchem.com |
| Thymidine Metabolism | A375M Melanoma Cells | Inhibition of FLT accumulation at 24 hours with 1.0 μM Raf265. | researchgate.net |
| Metabolic Signaling | HCT116 Colorectal Cancer Cells | Combination with RAD001 moderately decreased phosphorylation of AKT, S6, and 4EBP1. | selleckchem.comaacrjournals.org |
Influence of this compound on Cellular Differentiation and Phenotype
The this compound exerts considerable influence on cellular differentiation and phenotype, primarily through the inhibition of the Raf/MEK/ERK signaling pathway, which is crucial for regulating cell proliferation, survival, and differentiation. nih.govgoogle.com Its mechanism of action involves binding to and inhibiting Raf kinases, leading to a reduction in tumor cell growth and proliferation, and the induction of cell death. drugbank.com
In colorectal carcinoma (CRC) cells (HT29 and HCT116), Raf265 was highly effective at inhibiting cell proliferation and promoting cellular apoptosis. nih.gov Notably, treatment with Raf265 could reverse the enhanced migratory and invasive phenotype induced by 5-fluorouracil (5FU) treatment. nih.gov This effect was achieved by targeting CD26+ cancer stem cells, resulting in a significant inhibition of liver and lung metastasis in vivo. nih.gov
Studies on human melanoma tumors have shown that Raf265 induces substantial growth inhibition in a subgroup of tumors. nih.gov Responding tumors exhibited a significant reduction in the proliferation marker Ki-67 and/or cyclin D1, indicating that Raf265 inhibits cell-cycle progression. nih.gov Gene expression analysis of these responsive melanomas revealed downregulation of genes involved in key phenotypic characteristics such as cell adhesion, migration, and multidrug resistance. nih.gov Furthermore, the expression of clusterin (CLU), a protein implicated in cell death, cell cycle regulation, apoptosis, proliferation, survival, and differentiation, was altered in tumors that responded to Raf265. nih.gov
The compound's influence on the apoptotic phenotype is also evident in neuroendocrine tumor cells. nih.gov In cell lines susceptible to its action, Raf265 markedly reduced the protein levels of the anti-apoptotic protein Bcl-2. selleckchem.comnih.gov This downregulation of Bcl-2 sensitized the cancer cells to TRAIL (TNF-Related Apoptosis-Inducing Ligand), suggesting a shift towards a pro-apoptotic phenotype. nih.gov
Table 2: Influence of this compound on Cellular Phenotype
| Phenotypic Effect | Cell Line / Model | Key Findings | Reference(s) |
|---|---|---|---|
| Proliferation/Apoptosis | HT29 & HCT116 Colorectal Cancer | Inhibited cell proliferation and enhanced apoptosis. | nih.gov |
| Migration/Invasion | HT29 & HCT116 Colorectal Cancer | Reversed 5FU-induced migration and invasion by targeting CD26+ cells. | nih.gov |
| Cell Cycle Progression | Human Melanoma Tumors | Reduced Ki-67 and cyclin D1, indicating cell cycle inhibition. | nih.gov |
| Adhesion & Migration | Human Melanoma Tumors | Downregulated expression of genes involved in cell adhesion and migration. | nih.gov |
| Apoptotic Sensitization | Neuroendocrine Tumor Cells | Decreased Bcl-2 levels, enhancing sensitivity to TRAIL-induced apoptosis. | selleckchem.comnih.gov |
Structure Activity Relationship Sar and Computational Studies of Raf265 Derivative
Elucidation of Key Structural Features for Raf265 Derivative Potency and Selectivity
The potency and selectivity of Raf265 and its derivatives are intrinsically linked to their molecular architecture. The core structure, a 2-arylaminobenzimidazole scaffold, serves as a crucial platform for achieving high-affinity binding to the kinase domain. vulcanchem.comnih.gov Key structural features that dictate the biological activity of these compounds have been identified through extensive research.
The benzimidazole (B57391) core is a fundamental component, providing a rigid framework that facilitates hydrogen bonding interactions within the hinge region of the target kinase. Modifications to this core have been explored to enhance potency and selectivity. For instance, the development of imidazo-benzimidazoles has been reported as a strategy to yield potent B-RAF inhibitors. nih.gov
The presence and positioning of specific functional groups are critical determinants of a derivative's efficacy. Trifluoromethyl groups, for example, are strategically incorporated to increase metabolic stability and lipophilicity, which in turn can lead to favorable hydrophobic interactions within the target's binding site. vulcanchem.com The ether linkage connecting the pyridine (B92270) ring to the benzimidazole core creates a rigid conformation, optimally positioning the trifluoromethyl-substituted imidazole (B134444) group for target engagement.
Rational Design and Optimization of this compound Analogs
The insights gained from SAR studies provide a roadmap for the rational design and optimization of Raf265 analogs. This process involves the systematic modification of the lead compound to improve its pharmacological properties.
Systematic Modification of Functional Groups and Their Impact on Biological Activity
The systematic modification of functional groups is a key strategy in drug design to enhance bioactivity, optimize solubility, and improve metabolic stability. solubilityofthings.comreachemchemicals.com In the context of Raf265 derivatives, this involves altering existing functional groups or introducing new ones to modulate the compound's interaction with its target.
For example, the substitution pattern on the aromatic rings can significantly influence potency. Studies on related kinase inhibitors have shown that electron-donating substituents can lead to more potent activity compared to electron-withdrawing groups. rsc.org The strategic placement of halogen atoms or the extension of side chains can also be employed to enhance binding affinity and overcome potential resistance mechanisms.
The iterative process of synthesizing and testing these modified analogs allows researchers to build a comprehensive understanding of how specific structural changes affect biological activity, leading to the identification of more potent and selective inhibitors.
Exploration of Isosteric Replacements in this compound Scaffold
Isosteric and bioisosteric replacement is a powerful tool in medicinal chemistry where an atom or a group of atoms is substituted with another that has similar physical or chemical properties, with the goal of improving the drug's characteristics. openaccessjournals.comnih.gov This strategy is employed to enhance potency, selectivity, and pharmacokinetic properties. scispace.com
In the design of Raf265 analogs, various parts of the molecule can be considered for isosteric replacement. For instance, the central benzimidazole scaffold could be replaced with other heterocyclic systems to explore new binding interactions and potentially improve drug-like properties. scispace.comd-nb.info The concept of "scaffold hopping" involves replacing the core molecular framework with a structurally different one while retaining the original biological activity. scispace.com
The strategic replacement of functional groups is also a common application of isosterism. For example, a carboxylic acid group could be replaced by other acidic moieties to fine-tune the acidity and lipophilicity of the compound. openaccessjournals.com The successful application of isosteric replacements can lead to the discovery of novel chemical series with improved therapeutic potential.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net
For Raf265 derivatives, QSAR studies can be employed to understand the structural requirements for potent RAF kinase inhibition. By analyzing a dataset of compounds with known inhibitory activities, a QSAR model can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with potency. researchgate.net
For instance, a 3D-QSAR study on a series of B-Raf inhibitors revealed that electron-withdrawing and hydrophobic groups were not favorable for enzymatic and cellular activities, while a hydrogen-bond donor characteristic was beneficial for cellular inhibition. researchgate.net Such models provide valuable insights that can guide the design of new analogs with enhanced activity. The predictive power of QSAR models is typically validated using an external set of compounds to ensure their reliability. researchgate.net
Molecular Modeling and Dynamics Simulations of this compound-Target Interactions
Molecular modeling and dynamics simulations are powerful computational tools that provide a three-dimensional perspective of how a drug molecule interacts with its biological target at an atomic level. researchgate.netnih.gov These methods are instrumental in understanding the binding mechanisms of Raf265 derivatives and in predicting their binding affinities.
Ligand Docking and Binding Affinity Predictions
Ligand docking is a computational procedure that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. rasayanjournal.co.in In the context of Raf265 derivatives, docking studies are used to predict how these inhibitors fit into the ATP-binding pocket of RAF kinases. researchgate.netdntb.gov.ua
These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues of the kinase. rsc.orgresearchgate.net For example, the crystal structure of Raf265 bound to wild-type B-RAF showed that the molecule binds in a "DFG-out" inactive conformation, with the imidazole group situated between specific tryptophan and phenylalanine residues in the hinge region. nih.gov
Docking studies can also be used to predict the binding affinity of novel derivatives, helping to prioritize which compounds to synthesize and test experimentally. researchgate.net The accuracy of these predictions can be further enhanced by employing more advanced techniques like molecular dynamics simulations, which account for the flexibility of both the ligand and the protein. tandfonline.com
Conformational Dynamics of this compound Binding
The interaction between a ligand and its protein target is a dynamic process, governed by the conformational flexibility of both molecules. For the this compound, a compound designed as a kinase inhibitor, understanding its conformational dynamics upon binding is crucial for elucidating its mechanism of action and for the rational design of more potent and selective molecules. Computational methods, particularly molecular dynamics (MD) simulations, provide valuable insights into these dynamic events at an atomic level. researchgate.nettandfonline.com
The binding of inhibitors to kinases like BRAF is often characterized by the protein adopting specific conformations. Kinases possess a flexible activation loop, and the conformation of the Asp-Phe-Gly (DFG) motif within this loop is a key determinant of the kinase's activity state. Inhibitors are often classified based on whether they bind to the "DFG-in" (active) or "DFG-out" (inactive) conformation. acs.orgnih.gov Type II inhibitors, such as the parent compound Raf265, typically bind to the DFG-out conformation, accessing a hydrophobic pocket adjacent to the ATP-binding site that is not available in the DFG-in state. nih.govnih.gov This binding mode often involves significant conformational rearrangement of the kinase domain. acs.org
MD simulations can model the process of a this compound binding to its target kinase. These simulations reveal how the inhibitor, upon approaching the binding site, induces or selects for a specific conformational state of the protein. The benzimidazole core of the this compound is crucial for establishing hydrogen bonds with the hinge region of the kinase, while other parts of the molecule form interactions with different pockets of the binding site. vulcanchem.com The trifluoromethyl groups on the derivative enhance hydrophobic interactions and metabolic stability, anchoring the molecule within the binding pocket. vulcanchem.com
Studies on similar kinase inhibitors have used MD simulations to track the stability of the protein-ligand complex over time, measured by parameters like the root-mean-square deviation (RMSD). mdpi.com These simulations can illustrate how the inhibitor stabilizes the inactive DFG-out conformation, preventing the kinase from adopting its active state. mdpi.com The binding process is a cooperative event where the initial interactions may lead to subsequent conformational changes that optimize the binding interface, a phenomenon known as induced fit. The analysis of these dynamic trajectories can identify key residue interactions and the role of water molecules in mediating the binding, providing a detailed picture of the binding thermodynamics and kinetics. researchgate.net
In Silico Prediction of Off-Target Interactions and Selectivity
A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target, as binding to other proteins, known as off-targets, can lead to unwanted side effects. pharm.ai For the this compound, in silico (computational) methods are essential for predicting potential off-target interactions early in the development process, guiding efforts to improve its selectivity profile. pharm.ailivecomsjournal.org
The primary approach for in silico off-target prediction is reverse docking, also known as target fishing. mdpi.com This method involves docking the three-dimensional structure of the this compound against a large database of protein structures, which can include the entire human kinome. livecomsjournal.orgmdpi.com The goal is to identify other kinases or proteins for which the derivative shows a favorable binding energy, suggesting a potential interaction. The structural information for the this compound, including its benzimidazole core and trifluoromethyl groups, is used to predict its binding mode and affinity across this panel of proteins. vulcanchem.com
The parent compound, Raf265, is known to be a dual inhibitor of RAF kinases and VEGFR-2. nih.govnih.gov Its off-target profile also includes other kinases such as PDGFβ and c-Kit. nih.gov This known polypharmacology provides a basis for assessing the likely off-targets of its derivatives. Computational models would predict that the this compound retains affinity for these targets due to the conserved benzimidazole scaffold. vulcanchem.com However, specific modifications in the derivative could alter the selectivity profile. For instance, while the core structure dictates binding to the hinge region common to many kinases, substitutions on the molecule can enhance or diminish interactions within more variable sub-pockets, thereby tuning its selectivity. nih.gov
Kinase similarity assessment pipelines offer a multifaceted approach to predicting off-targets by comparing kinases based on various features, including binding site sequence, structural properties, and ligand interaction fingerprints. livecomsjournal.org By comparing the binding site of the primary target (e.g., BRAF) with those of all other human kinases, this method can generate a list of potential off-targets that are structurally similar and therefore likely to bind the this compound. These in silico predictions provide a focused list of proteins for subsequent experimental validation, streamlining the process of characterizing the compound's selectivity and potential side effects. pharm.ai
Table of Mentioned Compounds
Preclinical Efficacy Studies of Raf265 Derivative in Disease Models
In Vitro Efficacy Assessments of Raf265 Derivative
In vitro studies have been crucial in characterizing the bioactivity of the this compound, revealing its effects on cancer cell viability, proliferation, and survival.
Determination of IC50 and EC50 Values in various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for assessing a compound's potency. The this compound has been tested across a range of cancer cell lines, showing varied but significant inhibitory activity.
In colorectal cancer cell lines, the this compound demonstrated dose-dependent inhibition of cell proliferation. For instance, in HT29 and HCT116 cells, the IC50 values were determined to be 2.08 µM and 1.83 µM, respectively, after a 72-hour treatment period. nih.gov Another study reported IC50 values ranging from 0.83 to 5.54 μM in various colorectal cancer cell lines. aacrjournals.orghku.hk In melanoma cell lines harboring the B-RAF V600E mutation, such as A375, Malme-3M, and WM-1799, the this compound inhibited proliferation with IC50 values between 0.04 and 0.2 μM. nih.gov For other cell lines, including HT29 and MDAMB231, the this compound showed IC20 values of 1 to 3 μM and IC50 values of 5 to 10 μM. aacrjournals.orgmedchemexpress.com In A549 and HCT116 cells, the IC20 was 1 μM for both, but concentrations up to 10 μM did not reach the IC50. aacrjournals.orgmedchemexpress.com However, in the presence of another agent, the IC50 for the this compound was 5 μM in A549 cells and 10 μM in HCT116 cells. aacrjournals.orgmedchemexpress.com The EC50 of the this compound for inhibiting VEGFR2 phosphorylation in cell-free assays is 30 nM. selleckchem.com
Below is an interactive table summarizing the IC50 values of the this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Additional Notes |
| HT29 | Colorectal Cancer | 2.08 nih.gov | B-Raf mutant |
| HCT116 | Colorectal Cancer | 1.83 nih.gov | K-Ras mutant |
| A375 | Melanoma | 0.04 - 0.2 nih.gov | B-RAF V600E mutant |
| Malme-3M | Melanoma | 0.04 - 0.2 nih.gov | B-RAF V600E mutant |
| WM-1799 | Melanoma | 0.04 - 0.2 nih.gov | B-RAF V600E mutant |
| SK-MEL-28 | Melanoma | 0.14 selleckchem.com | |
| MDAMB231 | Breast Cancer | 5 - 10 aacrjournals.orgmedchemexpress.com | |
| A549 | Lung Cancer | >10 aacrjournals.orgmedchemexpress.com | IC20 of 1 µM |
Clonogenic Survival Assays with this compound
Clonogenic survival assays assess the ability of a single cell to grow into a colony, providing insight into the long-term effects of a compound on cell viability and proliferation. The this compound has demonstrated a significant ability to reduce the clonogenic survival of cancer cells.
Studies have shown that the this compound leads to a significant decrease in clonogenic survival across all tested cell lines, suggesting a dominant effect on the long-term proliferative capacity of cancer cells. aacrjournals.orgselleckchem.com This effect was observed to be more pronounced than what was seen in short-term viability assays like the MTT assay. aacrjournals.org For example, in A549 and HT29 cells, the addition of another compound, RAD001, to the this compound enhanced the antiproliferative effect observed in clonogenic assays. aacrjournals.org
High-Throughput Screening of this compound in Cell-Based Platforms
High-throughput screening (HTS) allows for the rapid testing of a compound against a large number of cell lines or under various conditions. While specific HTS data for the this compound is not extensively detailed in the provided context, the identification of its activity across multiple cell lines suggests its inclusion in broader screening programs. Such screenings are instrumental in identifying responsive cancer types and potential biomarkers for efficacy. ucsd.edu
In Vivo Efficacy of this compound in Animal Models
In vivo studies in animal models are critical for evaluating the therapeutic potential of a drug in a more complex biological system, assessing its anti-tumor activity and effects on the tumor microenvironment.
Anti-tumor Activity in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical anti-cancer drug evaluation. The this compound has consistently shown significant anti-tumor activity in various xenograft models.
In colorectal cancer xenograft models using HT29 and HCT116 cells, intraperitoneal injections of the this compound significantly reduced subcutaneous tumor weight. nih.gov A reduction of 53.8% in HT29-derived tumors and 50.4% in HCT116-derived tumors was observed. nih.govresearchgate.net The anti-tumor effect was associated with an anti-angiogenic effect, as evidenced by a reduction in CD31 expression. nih.govresearchgate.net In a separate study, the this compound showed a 71% to 72% tumor volume inhibition in HCT116 xenografts. selleckchem.com Furthermore, in an A375M human melanoma xenograft model, the this compound was highly efficacious, inhibiting tumor growth and decreasing glucose metabolism as early as one day after treatment. nih.govebi.ac.uk Studies have also demonstrated that the this compound can inhibit tumor growth in xenograft models of thyroid cancer. nih.gov
Below is an interactive table summarizing the anti-tumor activity of the this compound in xenograft models.
| Xenograft Model (Cell Line) | Cancer Type | Tumor Growth Inhibition | Associated Findings |
| HT29 | Colorectal Cancer | 53.8% reduction in tumor weight nih.govresearchgate.net | Reduction of CD31 expression nih.govresearchgate.net |
| HCT116 | Colorectal Cancer | 50.4% reduction in tumor weight nih.govresearchgate.net | Reduction of CD31 expression nih.govresearchgate.net |
| HCT116 | Colorectal Cancer | 71-72% tumor volume inhibition selleckchem.com | |
| A375M | Melanoma | Significant inhibition nih.govebi.ac.uk | Decreased glucose metabolism nih.govebi.ac.uk |
| CAL62 | Thyroid Cancer | Significant inhibition (in combination) nih.gov | Inhibition of ERK and PI3K signaling nih.gov |
| TT | Thyroid Cancer | Significant inhibition (in combination) nih.gov | Inhibition of ERK and PI3K signaling nih.gov |
Efficacy in Orthotopic and Genetically Engineered Mouse Models (GEMMs)
Orthotopic models, where tumor cells are implanted into the corresponding organ of origin, and genetically engineered mouse models (GEMMs), which develop spontaneous tumors due to specific genetic alterations, provide more clinically relevant settings to test anti-cancer agents.
In an orthotopic model of colorectal cancer, the combination of the this compound with 5-fluorouracil (B62378) (5-FU) demonstrated a significant inhibition of liver and lung metastasis. nih.gov A study using orthotopic implants of metastatic melanoma in mice showed a 41% response rate, with more than a 50% reduction in tumor growth after treatment with the this compound. researchgate.netnih.govnih.gov Notably, 71% of the responding tumors were BRAF wild-type. ebi.ac.uknih.gov The use of GEMMs in preclinical studies allows for the evaluation of therapeutics in the context of a competent immune system and a natural tumor microenvironment, which is crucial for understanding the full spectrum of a drug's activity. escholarship.orgembopress.org
Assessment of this compound on Tumor Growth Inhibition and Regression
Preclinical investigations using various cancer models have demonstrated the capacity of the this compound to inhibit tumor growth and induce regression. Studies in colorectal carcinoma (CRC) have shown that Raf265 is highly effective at inhibiting cell proliferation and tumor growth. stemcell.comnih.govnih.gov This anti-proliferative effect was observed in both HT29 and HCT116 colorectal cancer cells, which have different genetic backgrounds concerning BRAF and KRAS mutations. nih.gov The mechanism behind this effect is attributed to the inhibition of the RAF/MEK/ERK signaling pathway, leading to enhanced cellular apoptosis. nih.gov
Further evidence comes from a significant preclinical study using orthotopic xenografts of advanced metastatic melanoma tumors taken directly from patients. nih.govnih.gov In this model, 17 patient-derived tumors were implanted in mice, which were then treated with Raf265. nih.govnih.gov The study found that 7 of the 17 tumor implants (41%) were considered responsive to Raf265, exhibiting a reduction in tumor growth of more than 50%. nih.govnih.gov Interestingly, the response was more pronounced in tumors with wild-type BRAF (BRAF-WT). nih.govnih.gov Of the seven responding tumors, five were BRAF-WT, while only two had BRAF V600E/K mutations. nih.govnih.gov This suggests that the antitumor activity of Raf265 is not limited to BRAF-mutant cancers. researchgate.net
Table 1: Response of Patient-Derived Melanoma Xenografts to Raf265 Treatment
| Tumor Status | Number of Tumors | Genetic Mutations in Responding Tumors |
|---|---|---|
| Responding Tumors (>50% growth inhibition) | 7 (41%) | 5 BRAF-WT (including one c-KIT L576P and one N-RAS Q61R), 2 BRAF V600E/K |
| Non-Responding Tumors | 10 (59%) | 3 BRAF-WT, 7 BRAF V600E/K |
Evaluation of Anti-metastatic Effects of this compound in Preclinical Settings
The potential of the this compound to combat metastasis has been specifically evaluated in preclinical colorectal cancer (CRC) models. nih.gov Research has demonstrated that Raf265 possesses anti-migratory and anti-invasive properties. stemcell.comnih.gov These effects were particularly notable when Raf265 was used in combination with the standard chemotherapy agent 5-fluorouracil (5FU). nih.gov
In an orthotopic CRC mouse model, which mimics the original tumor environment, the combination of Raf265 and 5FU proved effective in preventing lung and liver metastasis. nih.gov While single-agent treatment showed some reduction in the size or number of metastatic tumors, the combined treatment significantly inhibited both liver and lung metastasis. nih.gov The study highlighted that this anti-metastatic effect was linked to the targeting of a subpopulation of CD26+ cancer stem cells (CSCs). stemcell.comnih.gov Chemotherapy with 5FU alone was found to enrich this CD26+ CSC population, which enhanced the cancer's migratory and invasive capabilities; however, the addition of Raf265 reversed this effect. nih.gov
Table 2: Anti-metastatic Effects of Raf265 in an Orthotopic Colorectal Cancer Model
| Treatment Group | Observed Anti-metastatic Effect | Mechanism Highlight |
|---|---|---|
| Raf265 (Single Agent) | Reduction in number and/or size of liver and lung metastases. | Inhibition of RAF/MEK/ERK pathway. nih.gov |
| Raf265 + 5FU (Combination) | Significant inhibition of liver and lung metastasis. Prevented metastasis in most cases. | Reversed 5FU-induced enrichment of migratory and invasive CD26+ cancer stem cells. nih.gov |
Pharmacodynamic Biomarkers of Response in Preclinical Models (e.g., pERK inhibition)
Pharmacodynamic studies aim to understand the molecular effects of a drug on its target. For Raf inhibitors, a key biomarker is the phosphorylation level of downstream proteins in the MAPK pathway, such as MEK and ERK (pMEK, pERK).
Preclinical studies in colorectal cancer models have indicated that the antitumor and anti-proliferative effects of Raf265 are achieved through the inhibition of the RAF/MEK/ERK signaling pathway. stemcell.comnih.govnih.gov Furthermore, pharmacodynamic analysis from a phase I clinical trial, which included on-treatment versus pretreatment immunohistochemistry (IHC) staining in patient tumor tissue, showed dose-dependent inhibition of pERK. ebi.ac.ukresearchgate.net
However, findings from a comprehensive preclinical study using patient-derived melanoma xenografts presented a more complex picture. nih.govnih.gov In this study, a direct correlation between tumor response to Raf265 and the reduction of phosphorylated ERK (pERK1/2) was not observed. nih.govnih.gov Instead, tumors that responded to Raf265 treatment did exhibit a reduction in phosphorylated MEK (pMEK1). nih.govnih.gov The response also correlated with a decrease in markers of cell proliferation, such as Ki-67 and cyclin D1, and an increase in the pro-apoptotic protein BCL2-like 11. nih.govnih.gov This suggests that while Raf265 clearly impacts the MAPK pathway, pERK inhibition may not be the sole or most reliable predictor of response in all cancer types, and other biomarkers like pMEK1 and proliferation markers may be more indicative of its activity in certain settings. nih.govnih.gov
Table 3: Summary of Pharmacodynamic Biomarker Findings for Raf265 in Preclinical and Clinical Settings
| Biomarker | Finding in Colorectal Cancer Models | Finding in Melanoma Xenograft Models |
|---|---|---|
| pERK | Inhibition of the RAF/MEK/ERK pathway is the mechanism of action. nih.gov Dose-dependent pERK inhibition was also seen in patient tissue. ebi.ac.ukresearchgate.net | Response did not correlate with pERK1/2 reduction. nih.govnih.gov |
| pMEK | Not specifically reported. | Responding tumors exhibited reduced pMEK1 levels. nih.govnih.gov |
| Proliferation Markers (Ki-67, Cyclin D1) | Not specifically reported. | Responding tumors showed reduced levels of Ki-67 and Cyclin D1. nih.govnih.gov |
| Apoptosis Markers (BCL2-like 11) | Not specifically reported. | Responding tumors showed induction of BCL2-like 11. nih.govnih.gov |
Resistance Mechanisms to Raf265 Derivative
Acquired Resistance Pathways to Raf265 Derivative
Acquired resistance to Raf265 and other RAF inhibitors is a significant clinical challenge. Tumors can develop resistance through various mechanisms, primarily involving genetic alterations and the activation of bypass signaling pathways that ultimately restore downstream signaling and promote cell survival despite the presence of the inhibitor.
The development of resistance to RAF inhibitors is frequently linked to specific genetic changes that either modify the drug's target or activate downstream components of the signaling cascade. While secondary mutations in BRAF V600E are a known mechanism of resistance to some specific BRAF inhibitors, they are considered rare. nih.gov Instead, other genetic alterations play a more prominent role in conferring resistance to Raf265 and similar compounds.
Mutations in NRAS are a well-documented mechanism of acquired resistance. openaccessjournals.com Since NRAS acts upstream of BRAF, activating mutations in NRAS can reactivate the MAPK pathway, rendering BRAF inhibitors ineffective. openaccessjournals.com Studies have shown that mutations in NRAS and BRAF are typically mutually exclusive, highlighting the importance of the MAPK pathway in melanoma development. openaccessjournals.com
Furthermore, random mutagenesis screens have identified several mutations in c-RAF that can confer resistance to RAF inhibitors like Raf265. mdpi.com These mutations often affect regions crucial for protein-protein interactions and kinase regulation. nih.govnih.gov Additionally, amplification of the BRAF gene itself has been identified as a cause of resistance. nih.gov
A patent for BRAF mutations conferring resistance to BRAF inhibitors lists several amino acid residues in the human BRAF polypeptide that, when mutated, confer resistance to Raf265. These include A29, H72, S113, S124, P162, C194, L227, P231, C251, V291, Q329, V483, L485, T521, V528, D587, P655, S657, S683, P686, C696, L697, P722, F738, and C748. google.com
| Gene | Type of Alteration | Consequence |
| BRAF | Amplification | Increased BRAF protein levels, overcoming inhibition. nih.gov |
| Point Mutations (various) | Altered drug binding or kinase activity. google.com | |
| NRAS | Activating Mutations (e.g., Q61R) | Reactivation of the MAPK pathway upstream of BRAF. openaccessjournals.comnih.gov |
| c-RAF | Point Mutations | Biochemical and pharmacological resistance. nih.govmdpi.com |
| MEK1/MEK2 | Point Mutations (e.g., C121S in MEK1) | Resistance to both RAF and MEK inhibitors. nih.govoncotarget.com |
Tumor cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby bypassing the need for the RAF-MEK-ERK pathway.
The PI3K-AKT pathway is a critical survival pathway that is frequently activated in resistant tumors. researchgate.netmdpi.com Activation of this pathway can occur through various mechanisms, including mutations in PIK3CA or loss of the tumor suppressor PTEN. d-nb.infoaging-us.com The PI3K/AKT pathway can mediate cellular survival and proliferation, rendering therapies targeting the MAPK pathway less effective. mdpi.comnih.gov The combination of BRAF mutations and PTEN loss is a common occurrence in melanoma. openaccessjournals.com Studies have indicated that combining RAF inhibitors with PI3K inhibitors can enhance therapeutic efficacy in cells with PTEN mutations. oncotarget.com
Protein Kinase D3 (PRKD3) has also been identified as a mediator of resistance to RAF inhibitors. In melanoma cells resistant to Raf265, PRKD3 was found to mediate this resistance. oncotarget.com Knockdown of PRKD3 using siRNA, in combination with Raf265, enhanced the suppression of cyclin D1, suggesting an interruption of cell-cycle progression and a strategy to overcome resistance. researchgate.net
The Androgen Receptor (AR) pathway has been implicated in resistance to BRAF inhibitors in melanoma. Upregulation of the AR and its downstream signaling has been observed in melanoma cell lines with acquired resistance to a BRAF inhibitor. mdpi.com This suggests a potential crosstalk between the AR pathway and the MAPK pathway in the context of drug resistance. While direct evidence linking AR to Raf265 resistance is still emerging, the reciprocal feedback loops between AR signaling and other key pathways like PI3K/AKT/mTOR are well-documented in other cancers, suggesting its potential role. mdpi.com
The dimerization of RAF proteins is a key mechanism in the regulation of the MAPK pathway and a critical factor in resistance to RAF inhibitors. Some RAF inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF by promoting the dimerization of c-RAF. mdpi.com
Random mutagenesis screens have identified multiple c-RAF mutations that lead to resistance against RAF inhibitors. nih.gov These mutations often occur in regions that regulate RAF dimerization, such as the 14-3-3 binding site. nih.gov The mutations can lead to an upregulation of RAF kinase activity in a dimerization-dependent manner when the cells are exposed to a RAF inhibitor. nih.govnih.gov This paradoxical activation of MEK/ERK signaling, driven by drug-induced c-RAF dimerization, is a significant mechanism of resistance. nih.gov Experiments using dimerization-deficient c-RAF mutants have confirmed that these resistance-conferring mutations require dimerization to enhance downstream signaling. nih.gov
| Compound Name |
| 5FU (Fluorouracil) |
| AZ628 |
| AZD6244 |
| Dabrafenib |
| GSK1120212 (Trametinib) |
| GSK2118436 (Dabrafenib) |
| Lapatinib |
| LGX-818 |
| LY3009120 |
| MEK-162 |
| MLN2480 |
| Nutlin-3 |
| Palbociclib |
| PD-0329501 |
| PD184352 |
| PLX-4720 |
| PLX4720 |
| RAD001 (Everolimus) |
| Raf265 (CHIR-265) |
| Sorafenib |
| TAK-580 |
| TAK-632 |
| TKI258 |
| U0126 |
| Vemurafenib (B611658) |
| VX-11e |
| WZ-4002 |
| ZM 336372 |
Activation of Bypass Signaling Pathways (e.g., PI3K-AKT, PRKD3, AR pathway)
Intrinsic Resistance to this compound
Intrinsic, or pre-existing, resistance describes the phenomenon where tumors are non-responsive to a therapy from the outset. This can be due to pre-existing molecular characteristics of the tumor or influences from the surrounding tumor microenvironment.
Certain molecular features present in tumors before treatment can predict a lack of response to Raf265. For instance, in a study using human melanoma tumor implants, it was observed that the majority of tumors that responded to Raf265 were wild-type for BRAF (BRAF WT), while most BRAF V600E mutant tumors were non-responders. nih.gov This suggests that in some contexts, the presence of a BRAF V600E mutation, the very target of many RAF inhibitors, might be a marker of intrinsic resistance to a pan-RAF inhibitor like Raf265, possibly due to complex underlying signaling networks.
Gene expression profiling of tumors prior to treatment has revealed differential expression of genes related to cell cycle, apoptosis, cell adhesion, and drug resistance between responders and non-responders to Raf265. aacrjournals.org Specifically, lower expression of genes involved in cell adhesion (like protocadherin 17 and EZR) and multidrug resistance (like EZRIN and ABCD1) was associated with a better response to Raf265 in BRAF WT melanomas. aacrjournals.org Conversely, enrichment of genes involved in the MAPK pathway (such as MAP3K11 and HRAS) was observed in non-responsive tumors. aacrjournals.org
The expression of DUSP6, a phosphatase that inactivates ERK, has been identified as a predictive biomarker for the efficacy of MAPK inhibitors. mdpi.com Downregulation of DUSP6 expression has been observed following treatment with Raf265, indicating its role in a negative feedback loop that can influence drug sensitivity. mdpi.com
The tumor microenvironment (TME) plays a crucial role in innate drug resistance. nih.gov The TME is a complex ecosystem of stromal cells (like fibroblasts), immune cells, blood vessels, and extracellular matrix molecules that can protect cancer cells from therapeutic agents. mdpi.com
Stromal cells within the TME can secrete growth factors that promote cancer cell survival and resistance. For example, hepatocyte growth factor (HGF) secreted by stromal cells can activate the MET receptor tyrosine kinase on melanoma cells, leading to reactivation of the MAPK and PI3K/AKT pathways and conferring resistance to RAF inhibitors. nih.gov This stroma-mediated resistance has been shown to be a common phenomenon for targeted agents. nih.gov
Pre-existing Molecular Markers of Resistance
Strategies to Overcome this compound Resistance
Resistance to targeted therapies like the this compound is a significant clinical challenge. To address this, researchers are exploring various strategies in preclinical settings, primarily focusing on combination therapies that target multiple signaling pathways simultaneously and the development of next-generation inhibitors designed to circumvent known resistance mechanisms.
Preclinical Studies of Combination Therapies Targeting Resistance Pathways (e.g., with MEK inhibitors, mTOR inhibitors, TRAIL, 5FU)
Combining the this compound with other therapeutic agents is a primary strategy to enhance its efficacy and overcome resistance. This approach is based on the rationale that simultaneously blocking parallel or downstream signaling pathways can prevent the cancer cells from escaping the effects of single-agent RAF inhibition.
Combination with MEK Inhibitors
Reactivation of the MAPK pathway is a common mechanism of resistance to RAF inhibitors. Therefore, combining a pan-RAF inhibitor like the this compound with a MEK inhibitor offers a logical approach to achieve a more profound and durable pathway suppression. Preclinical studies have shown that such combinations can be highly synergistic. For instance, combining pan-RAF inhibitors (e.g., AZ628, RAF265) with MEK inhibitors (e.g., trametinib, AZD6244) resulted in synergistic activity in cell lines resistant to single agents. aacrjournals.org This enhanced effect is linked to a more complete shutdown of the MAPK pathway, leading to significant apoptosis. aacrjournals.org This combination is effective against various resistance mechanisms, including those mediated by RAS activation, which is a frequent event in tumors that acquire resistance to BRAF inhibitors. aacrjournals.org
Combination with mTOR Inhibitors
The PI3K/AKT/mTOR pathway is a crucial parallel signaling cascade that promotes cell survival and proliferation. Its activation can confer resistance to RAF inhibitors. Preclinical research has demonstrated that dual blockade of the RAF/MEK/ERK and PI3K/AKT/mTOR pathways is a potent strategy. nih.govaacrjournals.org
In thyroid cancer preclinical models, the combination of Raf265 and the dual PI3K/mTOR inhibitor BEZ-235 resulted in strong synergistic inhibition of proliferation in cell lines with various mutations (RAS, BRAF, PTEN, and RET). nih.govresearchgate.net This combination led to significant growth inhibition of xenograft tumors by thoroughly blocking both signaling pathways. nih.govresearchgate.net Similarly, combining Raf265 with the mTOR inhibitor RAD001 (everolimus) enhanced the cytotoxic effects in colorectal cancer cell lines, particularly in those with concurrent KRAS and PIK3CA mutations. aacrjournals.org This suggests that tumors dependent on both pathways are particularly vulnerable to this combination therapy. aacrjournals.org
Combination with TRAIL
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a naturally occurring cytokine that can selectively induce apoptosis in cancer cells. However, many tumors are resistant to its effects. Preclinical studies have shown that the this compound can sensitize cancer cells to TRAIL-induced apoptosis. In neuroendocrine tumor (NET) cell lines, Raf265 significantly enhanced TRAIL sensitivity. bioscientifica.combioscientifica.com The mechanism underlying this sensitization involves the downregulation of the anti-apoptotic protein Bcl-2 by Raf265. bioscientifica.combioscientifica.comselleckchem.com This combination offers a potential therapeutic strategy for NETs, which are often resistant to conventional therapies. bioscientifica.com
Combination with 5-Fluorouracil (B62378) (5FU)
5-Fluorouracil (5FU) is a cornerstone of chemotherapy for colorectal cancer (CRC). However, resistance often develops, partly through the enrichment of a subpopulation of CD26+ cancer stem cells (CSCs). nih.govebi.ac.ukstemcell.com The Raf/MEK/ERK pathway is active in these CD26+ CSCs. nih.govebi.ac.uk Preclinical studies have shown that while 5FU treatment can enrich this resistant CSC population, the addition of Raf265 can effectively target these cells. nih.govd-nb.info The combination of Raf265 and 5FU demonstrated a synergistic effect, reversing the migratory and invasive abilities enhanced by 5FU treatment alone. nih.govstemcell.com In orthotopic CRC models, this combination significantly inhibited liver and lung metastasis, highlighting its potential to tackle both the bulk tumor and the resistant, metastatic CSC population. nih.govd-nb.info
Interactive Table of Preclinical Combination Studies with this compound
| Combination Agent | Cancer Type | Preclinical Model | Key Findings | Citations |
| MEK Inhibitors | Melanoma, Colorectal | Cell Lines | Synergistic inhibition of proliferation; overcomes resistance from RAS activation; induces apoptosis. | aacrjournals.org |
| mTOR Inhibitors | Thyroid, Colorectal, Breast, Lung | Cell Lines, Xenografts | Synergistic cytotoxicity; strong inhibition of proliferation in cells with dual pathway activation (e.g., KRAS/PIK3CA mutations). | nih.govaacrjournals.orgresearchgate.net |
| TRAIL | Neuroendocrine Tumors | Cell Lines | Sensitizes resistant cells to TRAIL-induced apoptosis; decreases Bcl-2 protein levels. | bioscientifica.combioscientifica.comselleckchem.com |
| 5-Fluorouracil (5FU) | Colorectal Cancer | Cell Lines, Orthotopic Xenografts | Overcomes 5FU-induced enrichment of CD26+ CSCs; inhibits migration, invasion, and metastasis. | nih.govstemcell.comd-nb.infoaacrjournals.org |
Development of Second-Generation this compound Analogs to Combat Resistance
The this compound itself is considered a second-generation, pan-RAF inhibitor, developed to have a broader activity profile than first-generation inhibitors that were highly specific for the BRAF V600E mutant. researchgate.netopenaccessjournals.comnih.gov These earlier inhibitors were susceptible to resistance via paradoxical activation of the MAPK pathway in cells with wild-type BRAF. oncotarget.com Pan-RAF inhibitors like Raf265 were designed to inhibit all RAF isoforms (A-RAF, B-RAF, C-RAF), thereby preventing this paradoxical activation and targeting a wider range of RAF-driven tumors. researchgate.netresearchgate.net
The development of further analogs and next-generation inhibitors continues to be a key strategy to address acquired resistance. Structural optimization of Raf265 derivatives aims to enhance their therapeutic index and overcome specific resistance mutations, such as those affecting the drug-binding pocket. mdpi.com Strategies to develop more robust analogs include:
Structure-Activity Relationship (SAR) Studies: Utilizing techniques like X-ray crystallography to understand how the inhibitor binds to its target. This allows for rational chemical modifications to improve binding affinity and overcome resistance mutations.
Developing "Paradox Breakers": Designing inhibitors that can effectively block RAF signaling without causing the paradoxical activation of the pathway, a key liability of earlier compounds. researchgate.netnih.gov These inhibitors are engineered to prevent the dimerization of RAF proteins, which is a critical step in the activation process that can be promoted by some inhibitors. nih.govacs.org
Enhancing Selectivity and Minimizing Off-Target Effects: Refining the chemical structure to increase potency against the intended RAF targets while reducing activity against other kinases, which can help to mitigate toxicity and improve the therapeutic window.
While specific "second-generation Raf265 analogs" are not widely detailed in published literature, the principles guiding the development of new pan-RAF inhibitors and paradox breakers represent the ongoing evolution of this class of drugs to combat the emergence of therapeutic resistance. nih.gov
Preclinical Pharmacology and Pharmacokinetics of Raf265 Derivative
In Vitro and In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Raf265 Derivative
The characterization of a drug candidate's ADME properties is a cornerstone of preclinical development, providing insights into its potential for oral bioavailability, systemic exposure, and metabolic fate. medwinpublishers.com Efforts to develop the this compound involved a deliberate optimization of its ADME properties alongside its cellular potency and kinase selectivity. nih.gov
The metabolic stability of a compound, typically assessed in liver microsomes, is a key determinant of its pharmacokinetic profile, particularly its clearance and half-life. For kinase inhibitors, metabolic pathways often involve oxidation reactions mediated by cytochrome P450 (CYP) enzymes. researchgate.netgoogle.com
While the this compound was optimized to balance ADME properties, specific quantitative data regarding its metabolic stability (e.g., half-life or intrinsic clearance) from in vitro incubations with human, rat, or mouse liver microsomes are not extensively detailed in the peer-reviewed literature. nih.gov Likewise, specific reports identifying the major metabolites of the this compound formed during these preclinical studies are not publicly available. Such studies are critical for understanding whether metabolites contribute to the compound's efficacy or off-target effects and for anticipating potential drug-drug interactions. google.com
The this compound is an orally active and bioavailable small molecule. researchgate.netnih.govnih.gov Preclinical pharmacokinetic studies have been conducted in several animal models to determine its oral bioavailability and other key parameters. Despite having physicochemical properties that can sometimes present challenges for absorption, such as a high molecular weight (518.13 g/mol ) and significant lipophilicity (cLogP > 5), the this compound demonstrated moderate to good oral bioavailability across multiple species. nih.gov
Key pharmacokinetic parameters for the this compound following a single oral dose in various animal models are summarized below. The compound exhibits very low plasma clearance relative to liver blood flow in these species. nih.gov Furthermore, it shows high plasma protein binding, exceeding 99% in mouse, rat, dog, and human plasma, a factor that influences the unbound drug concentration available to exert pharmacological effects. nih.goveuropa.eu The volume of distribution (Vz) is notably large, indicating extensive distribution into tissues. nih.gov
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | t-1/2 (h) | Tmax (h) | Cmax (μM) | AUCinf (μM*h) | Vz (L/kg) | CL (L/h/kg) | F (%) |
|---|---|---|---|---|---|---|---|
| Mouse | 15 | 8 | 1.8 | 44 | 12 | 0.57 | 63 |
| Rat | 22 | 6 | 2.8 | 70 | 5.8 | 0.36 | 78 |
| Dog | 36 | 4 | 0.5 | 10 | 6.4 | 0.2 | 27 |
While the large volume of distribution suggests the compound penetrates well into tissues, detailed studies quantifying the distribution of the this compound into specific organs (e.g., liver, kidney, tumor tissue) are not described in the available literature. brad.ac.ukmdpi.com
Metabolic Stability and Identification of Metabolites of this compound
Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling for this compound
Preclinical PK/PD modeling is essential for linking a drug's concentration in the body to its biological effect over time, thereby optimizing dosing strategies for in vivo efficacy studies. researchgate.netaacrjournals.orgmdpi.com The development and identification of the this compound were significantly guided by the establishment of a strong relationship between its pharmacokinetics, its pharmacodynamic (PD) effects on target modulation, and its ultimate efficacy. nih.gov
The primary mechanism of action for the this compound involves the inhibition of the RAF/MEK/ERK signaling pathway. nih.gov Therefore, the key pharmacodynamic biomarker for assessing its activity is the suppression of phosphorylated ERK (p-ERK). nih.govaacrjournals.org In preclinical studies, the this compound demonstrated a potent, dose-dependent decrease in p-ERK levels in B-RAF mutant melanoma cell lines. nih.gov
This in vitro activity was translated to in vivo models, where a clear correlation was established between the administered dose, the resulting plasma and tumor drug concentrations (PK), and the inhibition of p-ERK in tumor tissue (PD). nih.govresearchgate.net This target modulation was directly linked to antitumor efficacy, such as the inhibition of tumor growth in mouse xenograft models. nih.govaacrjournals.org This robust PK/PD relationship was a critical factor that supported the advancement of the this compound into clinical trials. nih.govresearchgate.net
Bioanalytical Methodologies for Quantification of this compound in Biological Matrices
The accurate quantification of a drug and its metabolites in biological matrices like plasma and tissue is fundamental to all pharmacokinetic and pharmacodynamic assessments. medwinpublishers.com For small molecule kinase inhibitors like the this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard bioanalytical technique due to its high sensitivity, specificity, and speed. nih.gov
While specific publications detailing the validation of a bioanalytical method for the this compound are not prevalent, the conduct of the aforementioned pharmacokinetic studies necessitates that such a method was developed and validated according to regulatory guidelines. nih.govresearchgate.net A typical LC-MS/MS method for quantifying a compound like the this compound in plasma would involve several key steps:
Sample Preparation: To remove proteins and other interfering components from the plasma sample, a protein precipitation step (e.g., with acetonitrile) or a liquid-liquid extraction would be employed. jst.go.jp An internal standard, a molecule with similar chemical properties, would be added to correct for variability during sample processing and analysis.
Chromatographic Separation: The extracted sample would be injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The compound would be separated from residual matrix components on a reversed-phase column (e.g., a C18 column). jst.go.jp
Mass Spectrometric Detection: The analyte would then be ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive detection by monitoring a specific precursor-to-product ion transition for the this compound. brad.ac.uk
Method Validation: The method would be rigorously validated to ensure its reliability and reproducibility. europa.eu Validation parameters would include specificity, linearity over a defined concentration range, accuracy, precision, recovery, stability under various conditions (e.g., freeze-thaw, short-term, long-term), and the lower limit of quantification (LLOQ). jst.go.jp
This type of validated assay would have been used to generate the concentration-time data required for calculating the pharmacokinetic parameters and establishing the PK/PD relationships for the this compound. nih.gov
Mentioned Compounds
Biomarker Discovery and Validation for Raf265 Derivative Response in Preclinical Contexts
Identification of Predictive Biomarkers for Raf265 Derivative Efficacy
Predictive biomarkers are measurable characteristics that are present before treatment and can forecast the likely benefit from a specific therapy. For a this compound, these biomarkers can be found at the level of genes, proteins, and metabolites, providing a multi-faceted view of potential tumor sensitivity.
Genomic and Transcriptomic Signatures Predictive of Response (e.g., NUPR1, SNAI2, CDK6 gene expression)
Preclinical research using human melanoma tumor xenografts has been instrumental in identifying genetic signatures that correlate with sensitivity to Raf265. Studies on BRAF wild-type (BRAF-WT) tumors, a context where Raf265 has shown activity, revealed that tumors responding to the inhibitor exhibited a distinct gene expression profile before treatment. biorxiv.org
Specifically, a higher basal expression of a key set of genes was observed in the responsive tumors. biorxiv.org These include:
NUPR1 (Nuclear Protein 1): A transcriptional regulator involved in cellular stress response, cell cycle, and apoptosis. biorxiv.org
SNAI2 (Snail Family Transcriptional Repressor 2): A transcription factor that plays a crucial role in the initiation of the epithelial-mesenchymal transition (EMT), a process associated with tumor progression and metastasis. biorxiv.org
CDK6 (Cyclin-Dependent Kinase 6): A kinase that is essential for the G1-S transition in the cell cycle, as well as cell differentiation and apoptosis. biorxiv.org
The elevated expression of these genes, along with others in the cancer-testis antigen (CTA) family like MAGEA2 and MAGEA3, helps to characterize a subpopulation of human melanomas that are predisposed to respond to Raf265 treatment. biorxiv.org This suggests that a transcriptomic panel measuring the expression levels of these genes could serve as a predictive biomarker for selecting tumors for treatment with a this compound.
Table 1: Genomic and Transcriptomic Biomarkers Predictive of Raf265 Response
| Biomarker | Type | Function | Implication for Raf265 Sensitivity | Source |
| NUPR1 | Gene Expression | Transcriptional regulation (stress response, apoptosis) | Higher basal expression correlates with response. | biorxiv.org |
| SNAI2 | Gene Expression | Transcriptional repression (EMT initiation) | Higher basal expression correlates with response. | biorxiv.org |
| CDK6 | Gene Expression | Cell cycle promotion (G1-S transition) | Higher basal expression correlates with response. | biorxiv.org |
Proteomic and Metabolomic Biomarkers of this compound Sensitivity
Beyond the genome and transcriptome, the proteome and metabolome offer dynamic snapshots of a tumor's state and can reveal further biomarkers of sensitivity.
Proteomic Biomarkers: Raf265 and its derivatives function by inhibiting the RAF/MEK/ERK signaling pathway, which is central to cell proliferation and survival. nih.govnih.gov Therefore, the activity level of this pathway can be a strong indicator of sensitivity.
Phosphorylated ERK (pERK): As a key downstream component of the RAF/MEK/ERK pathway, the level of phosphorylated (activated) ERK is a direct indicator of pathway activity. nih.govnih.gov Preclinical studies on RAF inhibitors have shown that tumors with higher basal levels of pERK are more sensitive to inhibition. nih.govnih.gov The level of pERK is often used as a pharmacodynamic biomarker to confirm target engagement, but its basal level can also serve as a predictive proteomic marker of sensitivity. nih.govnih.govaacrjournals.org
Phosphorylated MEK (pMEK): Similarly, the phosphorylation status of MEK, the direct substrate of RAF, is a marker of pathway activation. A strong inverse correlation has been observed between basal pMEK levels and the IC50 values of DFG-out-stabilizing RAF inhibitors in mutant KRAS-expressing cells, suggesting that higher RAF activity (indicated by more pMEK) confers greater sensitivity to the inhibitor. biorxiv.org
Metabolomic Biomarkers: The metabolic state of a tumor is intrinsically linked to the signaling pathways that drive its growth.
Glycolytic Dependence: Many cancers with mutations in the BRAF gene exhibit increased glycolysis. mdpi.com This metabolic phenotype, often referred to as the Warburg effect, can render these tumors more sensitive to RAF inhibitors. mdpi.com Treatment with RAF inhibitors has been shown to decrease glycolysis. mdpi.com Therefore, assessing the baseline glycolytic rate of a tumor through metabolomic profiling could potentially predict its dependence on the RAF pathway and, consequently, its sensitivity to a this compound. While specific circulating metabolomic biomarkers for Raf265 are still under investigation, the general principle of altered cellular metabolism, particularly glucose metabolism, is a key area for biomarker discovery. mdpi.comnih.govjcpjournal.org
Monitoring Pharmacodynamic Response through Biomarkers (e.g., metabolic changes via FDG/FLT uptake in xenografts)
Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and having a biological effect. In preclinical models, non-invasive imaging techniques are particularly valuable for monitoring these responses over time.
For Raf265, which inhibits both the RAF kinase pathway and the VEGFR-2 receptor, imaging biomarkers that reflect changes in tumor metabolism and proliferation are highly relevant. nih.govnih.gov Positron Emission Tomography (PET) is a key technology in this area. nih.gov
FDG-PET: 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG) is a glucose analog used in PET scans to measure glucose metabolism. Since RAF pathway inhibition leads to decreased glycolysis, a reduction in FDG uptake is an early indicator of drug activity. nih.govmdpi.com Preclinical studies on a human melanoma xenograft model demonstrated that Raf265 significantly inhibited FDG accumulation as early as one day after starting treatment, well before any changes in tumor volume were observable. nih.gov This dose-dependent decrease in FDG uptake confirms the utility of FDG-PET as a non-invasive PD biomarker to assess the early efficacy of Raf265. nih.govnih.gov
FLT-PET: 3′-deoxy-3′-[¹⁸F]fluorothymidine (FLT) is a thymidine (B127349) analog used in PET scans to measure cellular proliferation. DNA microarray analysis of tumors treated with Raf265 revealed decreased expression of genes that regulate thymidine metabolism. nih.gov In cell culture experiments, Raf265 was shown to inhibit FLT accumulation, suggesting that FLT-PET could also serve as a potential imaging biomarker for monitoring the anti-proliferative effects of Raf265 therapy. nih.govnih.gov
Table 2: Pharmacodynamic Biomarkers for Monitoring this compound Response
| Biomarker | Technology | Biological Process Measured | Observation in Preclinical Models | Source |
| FDG Uptake | PET Scan | Glucose Metabolism | Significant decrease in uptake in xenografts as early as 1 day post-treatment. | nih.govnih.gov |
| FLT Uptake | PET Scan | Cellular Proliferation | Inhibition of uptake observed in cell culture; suggested as potential imaging biomarker. | nih.govnih.gov |
| pERK Levels | Immunohistochemistry (IHC) / Western Blot | MAPK Pathway Activity | Reduction in pERK levels in tumor biopsies post-treatment confirms target engagement. | aacrjournals.org |
Development of Companion Diagnostics (Conceptual Framework for Preclinical Biomarker Panels)
A companion diagnostic (CDx) is an in vitro diagnostic device that provides information essential for the safe and effective use of a corresponding therapeutic product. aacrjournals.orgsemanticscholar.org The development of a CDx often occurs in parallel with the drug, starting in the preclinical phase. semanticscholar.org The ultimate goal is to create a test that can differentiate between patients who are likely to respond to a drug and those who are not. semanticscholar.org
Based on the preclinical evidence for a this compound, a conceptual framework for a companion diagnostic would involve a multi-analyte panel. This panel would integrate the most promising predictive biomarkers to create a robust signature of sensitivity.
Conceptual Preclinical Biomarker Panel for a this compound:
Genomic/Transcriptomic Component: This would involve analyzing a tumor biopsy for the expression levels of key predictive genes. Based on current research, this would include measuring the mRNA levels of NUPR1, SNAI2, and CDK6 . biorxiv.org Higher expression levels would predict a greater likelihood of response.
Proteomic Component: This part of the panel would assess the activation state of the target pathway. The primary analyte would be phosphorylated ERK (pERK) , measured via immunohistochemistry (IHC) on a tumor sample. nih.gov A high basal level of pERK would indicate a pathway-dependent tumor and suggest sensitivity to the inhibitor.
Integration and Scoring: The data from the gene expression and protein assays would be integrated using a predefined algorithm to generate a single "sensitivity score." Tumors exceeding a certain score would be classified as likely responders.
This preclinical framework establishes the scientific basis for a future clinical companion diagnostic. The analytical and clinical validation of such a panel, proving its accuracy, reproducibility, and predictive power in clinical trials, would be the necessary next steps to translate these preclinical findings into a tool for personalized medicine. aacrjournals.orgfrontiersin.org
Emerging Research Avenues and Future Directions for Raf265 Derivative
Repurposing of Raf265 Derivative for Novel Preclinical Indications (e.g., antiviral activity)
Initially developed as a multi-kinase inhibitor for cancer therapy, the this compound is now being explored for its potential in other therapeutic areas, most notably as an antiviral agent. nih.govresearchgate.netnih.gov This repurposing strategy is a cost-effective and time-efficient approach to drug development, as it builds upon existing knowledge of the compound's properties. nih.govresearchgate.netnih.gov
Recent preclinical studies have demonstrated the antiviral efficacy of the this compound against a range of viruses. For instance, it has shown significant inhibitory activity against Porcine epidemic diarrhea virus (PEDV), a coronavirus that affects pigs, by reducing viral loads and protecting piglets from the virus. nih.govmdpi.com The mechanism behind this antiviral action appears to be a dual strategy that targets the host cell's translational machinery and cytoskeletal arrangement, which are essential for viral replication. nih.govmdpi.com Specifically, the this compound has been found to mediate the arrangement of the actin cytoskeleton, which is involved in the internalization of viruses like PEDV, and to decrease the phosphorylation of eIF4E, a key factor in the synthesis of viral proteins. mdpi.com
| Virus | Key Findings | Mechanism of Action | Citation |
|---|---|---|---|
| Porcine epidemic diarrhea virus (PEDV) | Significantly reduced viral proliferation in vitro and in vivo. | Targets host cell translation machinery and cytoskeleton arrangement. | nih.govmdpi.com |
|
The this compound was found to reduce viral loads of PEDV by four orders of magnitude in Vero cells and protected piglets from the virus challenge. nih.govmdpi.com It achieves this by mediating cytoskeleton arrangement and targeting the host cell's translation machinery. nih.govmdpi.com | |||
| SARS-CoV & SARS-CoV-2 (pseudotyped) | Potent inhibitory activity against viral infection. | Prevents endocytosis through cytoskeleton arrangement. | nih.govmdpi.com |
|
The derivative showed strong inhibition of pseudotyped viral particles for both SARS-CoV and SARS-CoV-2. nih.govmdpi.com The proposed mechanism involves the mediation of cytoskeleton arrangement, which in turn prevents the endocytosis of these coronaviruses. mdpi.com | |||
| Herpes simplex virus-1 (HSV-1) | Reduced viral loads by four orders of magnitude in Vero cells. | Dual inhibition strategy involving cytoskeleton and cellular translation. | researchgate.netnih.gov |
|
In studies screening small molecules for antiviral activity, the this compound was identified as a potent inhibitor of HSV-1, significantly reducing its proliferation in vitro. researchgate.netnih.gov The antiviral activity is attributed to a dual inhibition of cytoskeleton rearrangement and the host cell's translation machinery. nih.gov |
Development of Advanced Delivery Systems for this compound (e.g., nanoparticles, prodrugs)
To enhance the therapeutic efficacy and minimize potential side effects of the this compound, researchers are actively developing advanced drug delivery systems. These systems aim to improve the compound's bioavailability, solubility, and targeting to specific cells or tissues. primescholars.com
Nanoparticles represent a promising approach for delivering the this compound. primescholars.com These tiny particles, typically ranging from 1 to 100 nanometers, can encapsulate the drug, protecting it from degradation in the body and allowing for controlled release. primescholars.com The surface of these nanoparticles can also be modified to specifically target diseased cells, thereby reducing off-target effects. primescholars.com For instance, nanoparticles can be engineered to overcome the glomerular filtration barrier in the kidneys, which is a significant challenge for many therapeutic agents. mdpi.com
Prodrugs are another innovative strategy being explored. nih.gov A prodrug is an inactive or less active form of a drug that is converted into its active form in the body. This approach can improve the drug's pharmacokinetic properties and reduce toxicity. nih.gov Prodrug-based nanoassemblies, which combine the benefits of both prodrugs and nanotechnology, offer several advantages, including high drug loading efficiency and controlled drug release. nih.gov Recent advancements in this area include the development of stimuli-responsive prodrug systems that release the active drug in response to specific triggers within the tumor microenvironment. nih.gov
Integration of Multi-Omics Data in this compound Research
The integration of multi-omics data, which includes genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing our understanding of the complex biological processes underlying diseases and drug responses. nih.gov In the context of the this compound, multi-omics analysis can provide a more comprehensive picture of its mechanism of action and help identify biomarkers that predict patient response.
By analyzing data from various "omics" layers, researchers can gain insights into the intricate interplay of biomolecules and pathways affected by the this compound. nih.gov For example, gene expression profiling of tumors has revealed that those responding to the this compound exhibit higher basal expression of genes involved in cell cycle regulation, apoptosis, and epithelial-mesenchymal transition. nih.gov This type of analysis can help in patient stratification and the development of personalized treatment strategies.
Furthermore, multi-omics data can be used to understand and overcome drug resistance. By comparing the molecular profiles of responding and non-responding tumors, researchers can identify the mechanisms that lead to resistance and develop strategies to counteract them. nih.gov The use of online platforms and toolkits designed for multi-omics data analysis is facilitating the exploration and visualization of these complex datasets, accelerating the pace of discovery. bmbreports.org
Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery and development to accelerate the process and improve success rates. nih.govmdpi.com These powerful computational tools can analyze vast datasets to identify new drug targets, optimize the properties of existing drugs, and predict their efficacy and toxicity. nih.govresearchgate.netnih.gov
In the context of the this compound, AI and ML can be used to:
Identify new therapeutic indications: By analyzing large biological and clinical datasets, AI algorithms can identify potential new diseases or conditions where the this compound might be effective. nih.gov
Optimize drug design: Generative AI models can design novel drug-like compounds with improved properties, such as higher potency and better selectivity. nih.govamericaspg.com
Predict drug-target interactions: ML models can predict how the this compound will interact with different kinases and other proteins in the body, helping to understand its mechanism of action and potential off-target effects. researchgate.netnih.gov
Personalize treatment: AI can help to identify which patients are most likely to respond to the this compound based on their individual molecular profiles. mdpi.com
While the application of AI in the specific context of the this compound is still in its early stages, the broader field of kinase inhibitor research has already seen significant benefits from these technologies. researchgate.netnih.gov
Comparative Mechanistic Analysis of this compound with Other Kinase Inhibitors
The this compound is a multi-kinase inhibitor, meaning it targets several different kinases involved in cell signaling pathways. nih.govnih.gov A key area of research is to compare its mechanism of action with other kinase inhibitors to understand its unique properties and potential advantages.
The this compound is known to inhibit BRAF, CRAF, and VEGFR-2, among other kinases. researchgate.netnih.govrsc.org This dual inhibition of the RAF/MEK/ERK pathway and the VEGFR pathway gives it a broader spectrum of activity compared to more selective inhibitors. rsc.org For example, while inhibitors like vemurafenib (B611658) are highly specific for the V600E mutant of BRAF, the this compound is also effective against wild-type BRAF and in patients without BRAF mutations. researchgate.netresearchgate.net
However, the paradoxical activation of the MAPK pathway, a phenomenon observed with some RAF inhibitors, is also a consideration for the this compound. researchgate.net This occurs when the inhibitor causes an unexpected increase in ERK signaling in cells with wild-type BRAF. Understanding the structural basis for these differences, such as how the this compound binds to the kinase domain, is crucial for developing next-generation inhibitors with improved efficacy and reduced side effects. nih.gov
Ethical Considerations in Advanced Preclinical Research of this compound
As with any drug development program, advanced preclinical research on the this compound must adhere to strict ethical guidelines. lindushealth.com This is particularly important when conducting studies involving animal models. nih.gov
The primary ethical principles in preclinical research include:
The 3Rs (Replacement, Reduction, and Refinement): Researchers must strive to replace animal studies with alternative methods whenever possible, reduce the number of animals used, and refine experimental procedures to minimize animal suffering. nih.gov
Animal Welfare: Animals used in research must be provided with adequate care, including comfortable living conditions and proper veterinary attention. nih.gov
Scientific Validity: Preclinical studies must be well-designed and scientifically sound to ensure that the results are meaningful and contribute to the development of safe and effective treatments for humans. acs.org
The high failure rate of drugs in clinical trials, often due to poor translation of preclinical data, underscores the importance of using relevant and predictive preclinical models. acs.org The ethical and financial burden of these failures highlights the need for continuous improvement in preclinical research methodologies. acs.org
Q & A
Q. What are the primary biochemical targets of Raf265, and how are these validated experimentally?
Raf265 is a multikinase inhibitor targeting BRAF (including V600E mutant), CRAF, and VEGFR-2. Biochemical validation involves:
- Kinase inhibition assays : IC₅₀ values of 0.0005–0.07 μM for BRAF mutants and 30 nM for VEGFR-2 phosphorylation inhibition .
- Cell-based models : Inhibition of downstream MEK/ERK phosphorylation in BRAF-mutant melanoma (A375M) and colorectal cancer (HCT116) cells .
- Xenograft studies : Tumor volume reduction by 71–72% in HCT116 models at 12 mg/kg .
Q. What in vitro assays are critical for assessing Raf265’s anti-proliferative effects?
Key assays include:
- MTT viability assays : IC₅₀ values of 5–10 μM in MDA-MB-231 (breast cancer) and HT29 (colon cancer) cells .
- Western blotting : Monitoring ERK1/2 phosphorylation, PARP cleavage (apoptosis), and PKCα/Ets1 expression in 2D vs. 3D cultures .
- Flow cytometry : Caspase activation and cell cycle arrest analysis in BRAF-mutant melanoma cells .
Advanced Research Questions
Q. How do 3D culture models alter Raf265’s efficacy compared to traditional 2D monolayers?
In 3D models:
- Reduced apoptosis : PARP-1 cleavage is less pronounced in heterotypic aggregates (e.g., MDA-MB-231 + stromal cells) compared to homotypic 2D cultures .
- ERK1/2 dynamics : RAF265 prevents the gradual decline in ERK phosphorylation observed in 3D-cultured cells, suggesting context-dependent signaling modulation .
- Stromal influence : hMSCs/hCAFs reduce cell viability by 78–84% in 3D models via PKCα downregulation and ERK inhibition .
Q. How do stromal cells (e.g., hMSCs/hCAFs) modulate Raf265 sensitivity in breast cancer models?
Mechanisms include:
- PKCα suppression : Stromal cells amplify RAF265-induced PKCα downregulation, critical for Ets1-mediated chemoresistance .
- ERK pathway interference : hMSCs block RAF265-induced ERK phosphorylation, sensitizing cells to apoptosis .
- Autophagy inhibition : Stromal cells suppress LC3B conversion (autophagy marker) in RAF265-treated MCF-7 cells .
Q. How can researchers resolve contradictions in Raf265’s efficacy between BRAF mutant vs. wild-type tumors?
- Preclinical stratification : Use patient-derived xenografts (PDX) with confirmed BRAF status. In one study, 53% of PDX models with BRAF mutations responded to RAF265 vs. 47% wild-type .
- Combination therapies : Co-administration with RAD001 (mTOR inhibitor) reduces AKT/S6 phosphorylation, enhancing efficacy in BRAF-wild-type HCT116 tumors .
- Pharmacodynamic biomarkers : FDG-PET imaging correlates with glucose metabolism suppression in BRAF-mutant A375M xenografts .
Q. What methodologies address Raf265’s pharmacokinetic challenges (e.g., solubility, protein binding)?
- Intermittent dosing : Preclinical data suggest qd dosing causes hematologic toxicity, prompting exploration of alternate schedules (e.g., 48 mg intermittent) .
- Species-specific PK profiling : High plasma protein binding (>99%) and low oral bioavailability in dogs inform translational dosing adjustments .
- Tissue distribution studies : Radiolabeled RAF265 tracks accumulation in tumor cells vs. plasma pools .
Q. How can researchers design combination therapies to overcome RAF265 resistance?
- Synergistic targets : Co-inhibition of MEK (U0126) enhances apoptosis in MDA-MB-231 cells, while PKCα inhibitors (Gö6976) show limited synergy .
- Microenvironment modulation : Stromal cell co-culture models identify pathways (e.g., ERK/PKCα) for adjunctive targeting .
- Multiplexed assays : DNA microarrays reveal downregulated glucose/thymidine metabolism genes, suggesting FDG/FLT-PET as response biomarkers .
Data Interpretation & Translational Challenges
Q. How do researchers reconcile discrepancies in apoptosis induction across cell lines?
- Lineage-specific signaling : MCF-7 cells show RAF265-induced autophagy (LC3B conversion) but minimal apoptosis, whereas MDA-MB-231 cells undergo caspase-dependent apoptosis .
- 3D vs. 2D context : Apoptosis markers (e.g., PARP cleavage) are attenuated in 3D heterotypic aggregates due to stromal-mediated survival signals .
Q. What biomarkers best predict RAF265 response in preclinical models?
Q. What experimental strategies validate RAF265’s anti-angiogenic effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
